molecular formula C10H8F4O2 B12588378 Propyl 2,3,5,6-tetrafluorobenzoate CAS No. 874112-79-5

Propyl 2,3,5,6-tetrafluorobenzoate

Cat. No.: B12588378
CAS No.: 874112-79-5
M. Wt: 236.16 g/mol
InChI Key: FHCIHGUTMGYENE-UHFFFAOYSA-N
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Description

Propyl 2,3,5,6-tetrafluorobenzoate is a polyfluorinated aromatic ester of significant interest in advanced chemical research and development. Its structure, featuring a highly electron-deficient benzoate core, makes it a valuable synthon for nucleophilic aromatic substitution reactions, allowing for the selective introduction of other functional groups . This compound is primarily used in organic synthesis as a key building block for constructing more complex molecules, including polymers, liquid crystals, and pharmaceutical intermediates. In material science, this ester and its derivatives serve as critical precursors for synthesizing functional materials. Research on similar tetrafluorobenzoate esters shows their application in creating cross-linking agents and photochromic molecular switches for organic electronics . These switches can be chemically anchored to semiconducting polymers to create high-performance organic field-effect transistor (OFET) memory devices with large memory windows and long retention times . Furthermore, the strong electron-withdrawing nature of the tetrafluorophenyl ring can enhance the thermal stability and material properties of resulting compounds, making them suitable for developing advanced polymers and energetic materials . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

874112-79-5

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

propyl 2,3,5,6-tetrafluorobenzoate

InChI

InChI=1S/C10H8F4O2/c1-2-3-16-10(15)7-8(13)5(11)4-6(12)9(7)14/h4H,2-3H2,1H3

InChI Key

FHCIHGUTMGYENE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

Preparation Methods

Method A: Esterification of Tetrafluorobenzoic Acid

This method involves the esterification of 2,3,5,6-tetrafluorobenzoic acid with propanol in the presence of an acid catalyst.

  • Reagents :

    • 2,3,5,6-Tetrafluorobenzoic acid
    • Propanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix 2,3,5,6-tetrafluorobenzoic acid and propanol in a reaction flask.
    • Add a few drops of sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours.
    • After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
    • Extract the product using an organic solvent (e.g., ethyl acetate).
    • Purify the crude product by distillation or recrystallization.
  • Yield : This method typically results in moderate yields ranging from 60% to 75%.

Method B: Direct Fluorination

This method utilizes direct fluorination of propyl benzoate followed by selective fluorination to introduce fluorine at specific positions on the benzene ring.

  • Reagents :

    • Propyl benzoate
    • Fluorinating agent (e.g., Selectfluor or elemental fluorine)
  • Procedure :

    • Dissolve propyl benzoate in an inert solvent (e.g., dichloromethane).
    • Slowly add the fluorinating agent under controlled conditions to avoid over-fluorination.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • After completion, quench the reaction and extract with an organic solvent.
  • Yield : Yields from this method can vary significantly based on conditions but generally range from 50% to over 80%.

Method C: Multi-step Synthesis via Tetrafluorobenzene

This method involves starting from tetrafluorobenzene and converting it into propyl tetrafluorobenzoate through multiple steps.

  • Reagents :

    • Tetrafluorobenzene
    • Propanol
    • Reagents for Friedel-Crafts acylation (e.g., aluminum chloride)
  • Procedure :

    • Perform a Friedel-Crafts acylation of tetrafluorobenzene with propanoyl chloride in the presence of aluminum chloride.
    • Isolate the resulting acylated product.
    • Convert the acylated product into the corresponding ester using propanol and an acid catalyst.
  • Yield : This multi-step process can yield around 40% to 60%, depending on reaction conditions and purification steps.

The following table summarizes the key aspects of each preparation method:

Method Starting Material Yield (%) Advantages Disadvantages
Esterification Tetrafluorobenzoic acid 60-75 Simple procedure Requires acidic conditions
Direct Fluorination Propyl benzoate Variable (50-80) Direct introduction of fluorine Risk of over-fluorination
Multi-step Synthesis Tetrafluorobenzene 40-60 Versatile starting material More complex and time-consuming

The preparation methods for propyl 2,3,5,6-tetrafluorobenzoate vary significantly in terms of complexity and yield. The choice of method depends on factors such as available starting materials, desired purity levels, and economic considerations. Further research may focus on optimizing these methods to enhance yields and reduce environmental impacts associated with hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and propanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.

    Hydrolysis: 2,3,5,6-tetrafluorobenzoic acid and propanol.

Scientific Research Applications

Propyl 2,3,5,6-tetrafluorobenzoate has several applications in scientific research:

    Materials Science: Used in the synthesis of fluorinated polymers and materials with unique electronic properties.

    Pharmaceuticals: Investigated for its potential as a building block in drug synthesis due to its fluorinated nature, which can enhance the metabolic stability of pharmaceuticals.

    Organic Synthesis: Serves as a precursor for the synthesis of more complex fluorinated organic compounds.

    Biological Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of propyl 2,3,5,6-tetrafluorobenzoate in various applications is largely dependent on its ability to interact with biological molecules and materials. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. In materials science, the fluorine atoms contribute to the compound’s electronic properties, making it useful in the development of semiconducting materials.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Substituents/Functional Groups Key Applications Thermal Stability/Reactivity Notes
Propyl 2,3,5,6-tetrafluorobenzoate (hypothetical) C₁₀H₈F₄O₂ Propyl ester, tetrafluoroaryl Potential crosslinker, organic synth Likely stable up to 150–200°C*
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (2) C₈H₃F₄N₃O₂ Methyl ester, azide, tetrafluoroaryl Photoreactive crosslinking, polymer modification Decomposes upon UV irradiation
tert-Butyl 2,3,5,6-tetrafluorobenzoate (1i) C₁₁H₁₁F₄O₂ tert-Butyl ester, tetrafluoroaryl Intermediate in organometallic catalysis High steric hindrance slows hydrolysis
N-Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate C₁₁H₅F₄N₃O₄ Succinimidyl ester, azide, tetrafluoroaryl Bioconjugation, protein immobilization Reacts with amines under mild conditions
Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) (2Bx) C₁₈H₆F₈N₆O₄ Bis-azide, tetrafluoroaryl High-efficiency polymer crosslinker Enables <1 wt% crosslinking in photovoltaics
2,3,4,5,6-Pentafluorobenzoate derivatives Varies (e.g., C₁₆H₁₉F₅O₆) Pentafluoroaryl Enhanced electron-deficient surfaces Higher fluorination increases oxidative stability

*Inferred from decomposition temperatures of related esters in .

Photoreactivity

  • Azido-tetrafluorobenzoates (e.g., methyl 4-azido-2,3,5,6-tetrafluorobenzoate) exhibit UV-triggered nitrene formation, enabling covalent bond formation with polymers or biomolecules .
  • Crosslinkers like 2Bx achieve high-resolution patterning in quantum dots and polymers at minimal concentrations (1 wt%), attributed to the dual azide groups and fluorine-enhanced electron deficiency .

Bioconjugation

  • N-Succinimidyl 4-azido-tetrafluorobenzoate combines NHS ester reactivity (for amine coupling) with azide photochemistry, enabling sequential functionalization of proteins and nanomaterials . Propyl derivatives without these groups would require additional activation for similar applications.

Thermal and Chemical Stability

  • tert-Butyl esters resist hydrolysis due to steric shielding, making them suitable for stepwise syntheses .
  • Ammonium 2,3,5,6-tetrafluorobenzoate adducts (e.g., compound 5 in ) demonstrate instability upon heating, releasing NH₃ and reforming the parent acid, a property absent in propyl esters.

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